Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate
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Overview
Description
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate is an organic compound that belongs to the class of diaziridines, which are three-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate typically involves the reaction of 3-methoxyphenyl diaziridine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate involves its interaction with molecular targets through its diaziridine ring. The ring’s strained structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
- Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]butanoate
- Ethyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate
- Methyl 3-[3-(4-methoxyphenyl)diaziridin-1-yl]propanoate
Comparison: Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate is unique due to its specific substitution pattern on the diaziridine ring and the presence of a methoxy group on the phenyl ring. This structural uniqueness can influence its reactivity and interactions compared to similar compounds .
Properties
CAS No. |
62664-27-1 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-3-4-9(8-10)12-13-14(12)7-6-11(15)17-2/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
FCBYBCPMALNLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2NN2CCC(=O)OC |
Origin of Product |
United States |
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